molecular formula C12H5Br5O B1432747 2,2',3,4,5-Pentabromodiphenyl ether CAS No. 446254-53-1

2,2',3,4,5-Pentabromodiphenyl ether

Cat. No. B1432747
CAS RN: 446254-53-1
M. Wt: 564.7 g/mol
InChI Key: YMVWYUWOUOQCQP-UHFFFAOYSA-N
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Description

2,2’,3,4,5-Pentabromodiphenyl ether is part of a group of polybrominated diphenyl ethers that are widely used as brominated flame retardants . It is suspected to be a toxic substance to humans, causing endocrine-mediated effects on the body and possibly causing developmental effects in nursed babies .

Scientific Research Applications

1. Environmental Pollutant Metabolism Studies

2,2',3,4,5-Pentabromodiphenyl ether (BDE-99), a polybrominated diphenyl ether (PBDE), is extensively studied for its metabolism in various species, providing insights into environmental pollutant dynamics. For instance, in vitro oxidative metabolism of BDE-99 in cat liver microsomes reveals its transformation into several hydroxylated metabolites, suggesting differing metabolic pathways compared to humans (Zheng et al., 2016). Similar studies in chicken liver microsomes indicate that BDE-99 is metabolized at a slower rate compared to BDE-47, another PBDE congener (Zheng et al., 2015).

2. Human Health Impact Research

Research focusing on the health impacts of BDE-99 includes the study of its metabolites in human blood. Synthesis and identification of novel polybrominated diphenyl ether metabolites in human blood shed light on potential health risks associated with exposure to these compounds (Rydén et al., 2012). Additionally, the bioavailability and mass balance studies of BDE-99 in Sprague-Dawley rats provide insights into its bioconcentration potential and metabolic transformations, which are crucial for assessing human health risks (Huwe et al., 2007).

3. Environmental Contamination and Ecotoxicology

The spatial distribution of PBDEs, including BDE-99, in lake trout from the Laurentian Great Lakes, highlights the environmental persistence and accumulation of these compounds in aquatic ecosystems (Luross et al., 2002). Additionally, studies on the fate, partitioning, and mass loading of PBDEs during sewage treatment processes provide crucial information on the environmental cycling and potential impacts of these pollutants (Song et al., 2006).

4. Analytical Method Development

Research efforts also focus on developing analytical methods for detecting and quantifying PBDEs, including BDE-99, in various matrices. For example, the optimization of solid-phase microextraction for the analysis of persistent organic pollutants, such as PBDEs, provides improved techniques for environmental monitoring (Gago-Martínez et al., 2004).

5. Reproductive and Developmental Toxicology

Studies on the reproductive and developmental effects of PBDEs, including BDE-99, reveal their potential impact on the female reproductive system. For instance, research on the ultrastructural changes in rat ovaries following exposure to low doses of BDE-99 sheds light on its potential endocrine-disrupting properties (Talsness et al., 2005).

Safety and Hazards

2,2’,3,4,5-Pentabromodiphenyl ether is suspected to be a toxic substance to humans, causing endocrine-mediated effects on the body and possibly causing developmental effects in nursed babies . More safety and hazard information can be found in various databases .

properties

IUPAC Name

1,2,3,4-tetrabromo-5-(2-bromophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Br5O/c13-6-3-1-2-4-8(6)18-9-5-7(14)10(15)12(17)11(9)16/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMVWYUWOUOQCQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=CC(=C(C(=C2Br)Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Br5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70879902
Record name BDE-86
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70879902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2',3,4,5-Pentabromodiphenyl ether

CAS RN

446254-53-1
Record name 2,2',3,4,5-Pentabromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254531
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BDE-86
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70879902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,4,5-PENTABROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X5P678S44C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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